2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
Description
2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a substituted aniline derivative featuring a methyl group at the 2-position of the benzene ring and a pyrazole-based methylene substituent at the amine group. The pyrazole moiety is substituted with a methyl group at the 3-position.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H15N3/c1-9-5-3-4-6-12(9)13-7-11-8-14-15-10(11)2/h3-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
JELDSJSZGZVIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=C(NN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 2-methylaniline with 3-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, a common method involves using a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction could produce amines or hydrazines .
Scientific Research Applications
2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Substitutions
A key structural feature of 2-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is the pyrazole ring linked via a methylene bridge. Comparisons with related compounds include:
Key Observations :
- Substituent Position: The position of methyl/fluoro groups on the aniline ring significantly impacts electronic properties.
- Pyrazole Methylation : Methylation at the pyrazole’s 3-position (target compound) versus 1-position () alters steric hindrance and rotational freedom, affecting binding affinity in biological targets .
Analogues with Varied Aromatic Cores
Replacing the pyrazole ring with other heterocycles modifies solubility and reactivity:
Key Observations :
- Schiff Base Derivatives: Compounds like 4-[(E)-(4-methylphenyl)iminomethyl]phenol () exhibit enhanced metal-coordination capabilities compared to the target compound due to the imine group .
- Hybrid Cores : Pyridine-pyrazole hybrids () demonstrate improved thermal stability and fluorescence, suggesting that modifying the pyrazole’s substituents could enhance material properties .
Table 1: Substituent Effects on Molecular Properties
| Substituent (Aniline) | Substituent (Pyrazole) | logP (Predicted) | Hydrogen-Bond Acceptors | Bioactivity Notes |
|---|---|---|---|---|
| 2-Methyl | 3-Methyl | 2.5 | 3 | Moderate cytotoxicity (inferred) |
| 2-Fluoro | 3-Methyl | 2.1 | 4 | Kinase inhibition potential |
| 2-Trifluoromethyl | 1-Methyl | 3.0 | 3 | Agrochemical lead candidate |
Biological Activity
2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, with the CAS number 1156889-58-5, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties.
- Molecular Formula : C12H16N4
- Molecular Weight : 201.27 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, attached to an aniline moiety.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives related to 2-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline. The compound has shown promising results against several bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) :
- Antibiofilm Activity :
Comparative Table of Antibacterial Activity
| Compound | Target Bacteria | MIC (µg/mL) | MBIC (µg/mL) |
|---|---|---|---|
| 2-Methyl-N-(3-methyl-1H-pyrazol-4-yl)methyl aniline | S. aureus | 230 | 230 |
| Fluorinated Derivative | E. coli | 460 | Not specified |
| Reference Drug (Metronidazole) | Various | Higher than tested compounds | Not specified |
Anticancer Activity
The anticancer potential of derivatives related to this compound has also been explored, particularly focusing on their role as inhibitors of cyclin-dependent kinases (CDKs).
Key Findings:
- Inhibition of CDK2 :
- Antiproliferative Effects :
Anticancer Activity Table
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2-Methyl-N-(3-methyl-1H-pyrazol-4-yl)methyl aniline derivative | MCF-7 | 1.88 |
| B16-F10 | 2.12 | |
| Reference Compound | Standard Chemotherapeutics | Higher than tested compounds |
The biological activities observed can be attributed to the structural features of the pyrazole ring and the aniline moiety, which may interact with specific biological targets such as enzymes involved in bacterial metabolism and cell cycle regulation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
